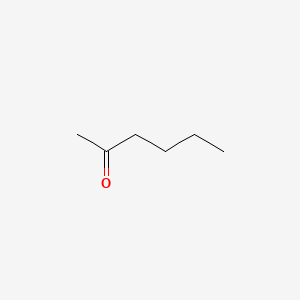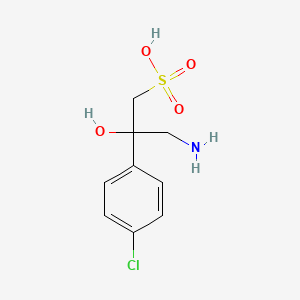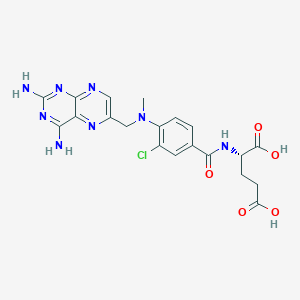
7-羟基-4-甲基-2-氧代-2H-色烯-8-甲醛
描述
IRE1 抑制剂 III,也称为 4µ8C,是一种靶向肌醇需求酶 1α (IRE1α) 的小分子抑制剂。IRE1α 是未折叠蛋白反应 (UPR) 的关键参与者,UPR 是一种与内质网相关的细胞应激反应。 该抑制剂在癌症研究中尤为重要,因为它能够调节 UPR 并增强化疗的疗效 .
科学研究应用
IRE1 抑制剂 III 在科学研究中有着广泛的应用,尤其是在化学、生物学、医学和工业领域:
化学: 用作研究 UPR 及其在细胞应激反应中的作用的工具。
生物学: 有助于理解内质网内蛋白质折叠和降解的机制。
作用机制
IRE1 抑制剂 III 通过抑制 IRE1α 的 RNase 活性来发挥作用。这种抑制阻止了 X 盒结合蛋白 1 (XBP1) mRNA 的剪接,这是 UPR 通路中的关键步骤。IRE1α 的抑制导致内质网中错误折叠蛋白质的积累,从而触发癌细胞的凋亡。 所涉及的分子靶点包括 IRE1α 的 RNase 和激酶结构域 .
生化分析
Cellular Effects
Some studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
准备方法
合成路线和反应条件: IRE1 抑制剂 III 的合成涉及制备源自 IRE1 激酶结构域的肽片段。 然后通过分子建模工具优化这些片段,以识别小分子抑制剂 。具体的反应条件和步骤包括:
- 生成寡肽库。
- 对接和优化最佳结合剂。
- 使用活性肽片段对 IRE1 激酶结构域进行结构探索。
工业生产方法: 虽然详细的工业生产方法没有广泛记录,但 IRE1 抑制剂 III 的制备通常涉及标准的有机合成技术,包括肽合成和分子对接 .
化学反应分析
IRE1 抑制剂 III 主要经历靶向 IRE1α 的 RNase 活性的抑制反应。该化合物在其作为抑制剂的作用中通常不会发生氧化、还原或取代反应。 这些反应形成的主要产物是受抑制的 IRE1α 酶,这导致 UPR 通路的调节 .
相似化合物的比较
IRE1 抑制剂 III 在双重抑制 IRE1α 的 RNase 和激酶活性方面是独一无二的。类似的化合物包括:
STF-083010: 另一种用于脂质相关疾病研究的 IRE1α-RNase 抑制剂.
KIRA6: 一种激酶抑制 RNase 抑制剂,可降低 IRE1 RNase 活性.
MKC-3946: 一种靶向癌细胞中 IRE1α-XBP1 通路的抑制剂.
属性
IUPAC Name |
7-hydroxy-4-methyl-2-oxochromene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-4-10(14)15-11-7(6)2-3-9(13)8(11)5-12/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHHSXOVIJWFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513352 | |
| Record name | 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14003-96-4 | |
| Record name | 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14003-96-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


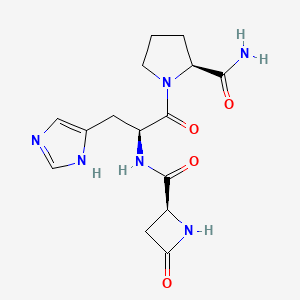
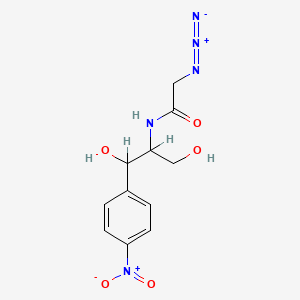


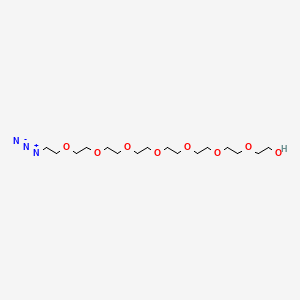
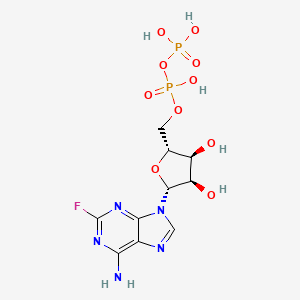
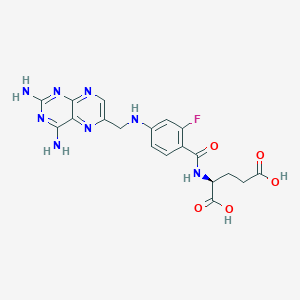
![N-[5-(4-aminophenoxy)pentyl]furan-2-carboxamide](/img/structure/B1666265.png)

